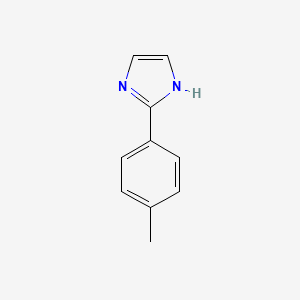

2-(4-Methylphenyl)-1H-imidazole

描述

2-(4-Methylphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

化学反应分析

Types of Reactions: 2-(4-Methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the imidazole ring can be functionalized at different positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated imidazole derivatives.

科学研究应用

Scientific Research Applications

Imidazole derivatives have a wide range of applications in scientific research:

- Antimicrobial and Anti-inflammatory Properties: Imidazole derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

- Enzyme Inhibition: Some imidazole derivatives inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in bacterial DNA replication and folate metabolism.

- Anticancer Evaluation: Imidazole derivatives have shown promising results against human cancer cell lines. For example, one derivative exhibited significant growth inhibition against breast cancer cells, with an IC50 value of less than 10 μM.

- Multitargeted Activity: Certain substitution patterns in the 1,5-diarylimidazole scaffold can result in compounds with different activity profiles, including multitargeted activity on MTs and/or eicosanoid biosynthesis .

Synthesis of Imidazole Derivatives

Various methods exist for synthesizing imidazole derivatives:

-

Reaction with Carbonyl Compounds: (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .

- For example, 2-(1-Hydroxy-heptyl)-1-methyl-1H-imidazole (4d) can be synthesized by adding n-butyllithium to a solution of 1-methyl-1H-imidazole in tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere. Then, n-heptanal is added dropwise to the solution, and the mixture is stirred while warming to ambient temperature .

- Cyclisation and Chlorination: Chloro-1H-imidazoles can be prepared through cyclisation using 1- (p-methylphenyl) -2- amino ethyl ketone as raw material, followed by reaction with azanol and chlorination .

Anticancer Evaluation

Imidazole derivatives have demonstrated anticancer potential in various studies:

- One derivative exhibited an IC50 value of less than 10 μM against breast cancer cells, indicating significant growth inhibition.

- Other derivatives showed IC50 values of less than 15 μM against colon cancer cells and less than 20 μM against lung cancer cells.

- In a study of benzoxazole derivatives, compounds were synthesized and screened for their anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines. The most potent cytotoxic compounds were further evaluated for their in vitro PARP-2 enzyme inhibition .

Cytotoxicity of Imidazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound D | <10 | Breast Cancer |

| Compound E | <15 | Colon Cancer |

| Compound F | <20 | Lung Cancer |

Safety Profile

The safety profiles of imidazole derivatives are crucial for therapeutic applications. Studies have shown that certain derivatives have low hemolytic activity and are non-cytotoxic at concentrations above 60 μM, suggesting a favorable safety margin.

Chemical Reactions

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes several chemical reactions:

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Synthesis and Applications of Chloro-1H-imidazoles

作用机制

The mechanism of action of 2-(4-Methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

4-Methyl-2,5-dimethoxyamphetamine: A psychoactive compound with distinct pharmacological properties.

Uniqueness: 2-(4-Methylphenyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial settings.

生物活性

2-(4-Methylphenyl)-1H-imidazole is a compound within the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2, indicating a structure that includes a methyl group attached to a phenyl ring and an imidazole core. This structural configuration contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for cancer treatment.

- Mechanism of Action : The compound binds to active sites on target proteins, blocking their function and thereby inhibiting cancer cell survival.

Antibacterial Properties

In addition to antitumor effects, this compound has shown promise in antibacterial applications. Its ability to disrupt bacterial cell functions positions it as a potential therapeutic agent against infections.

- Study Findings : A comparative analysis of various imidazole derivatives demonstrated that those with similar structural features exhibited varying degrees of antibacterial activity, suggesting that modifications in the chemical structure can enhance efficacy.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been observed to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems.

Data Summary

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antitumor | Enzyme inhibition | Inhibits cancer cell proliferation by blocking target proteins |

| Antibacterial | Disruption of cell functions | Effective against various bacterial strains |

| Antioxidant | Free radical scavenging | Reduces oxidative stress in biological systems |

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of this compound derivatives showed promising results in vitro against several cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.

- Results : The study reported a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antibacterial Action

Another investigation focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the imidazole structure could enhance antibacterial efficacy.

- Findings : The study concluded that certain derivatives exhibited potent antibacterial activity, suggesting further exploration for therapeutic applications.

属性

IUPAC Name |

2-(4-methylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDFWPCDITBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344035 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37122-50-2 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 2-(4-Methylphenyl)-1H-imidazole into the structure of aromatic polyamides?

A1: The incorporation of this compound, as part of a diamine monomer, influences the properties of the resulting aromatic polyamides. Specifically, the research highlights the impact of this structural unit on the polymers' solubility and glass transition temperature (Tg) [].

Q2: How does the presence of this compound affect the thermal properties of the synthesized polyamides?

A2: The study found that incorporating a phenoxy group adjacent to the imidazole unit, as seen in the diamine 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, led to a significant decrease in Tg compared to analogous polyamides lacking the phenoxy unit. This suggests that the this compound, in combination with the phenoxy group, introduces flexibility into the polymer backbone, ultimately influencing its thermal properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。